molecular formula C12H15NO2 B7474482 N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide

N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide

Cat. No. B7474482
M. Wt: 205.25 g/mol
InChI Key: NBIJYTMTRBXDDX-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide, also known as DBF or 2-Methyl-N-(5-benzofuranyl)-2-propionamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzofuran derivatives and has been studied extensively for its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide is not fully understood. However, it has been found to interact with various biological targets, including the cannabinoid receptors, GABA receptors, and TRPV1 receptors. It has also been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to protect neurons from damage caused by oxidative stress and has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide in lab experiments is its ability to interact with multiple biological targets, making it a versatile compound for studying various physiological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide. One area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Another area of research is its potential as an anticancer agent, particularly in the treatment of breast cancer. Additionally, there is interest in exploring the potential of this compound as a modulator of the endocannabinoid system, which could have implications for the treatment of various disorders such as anxiety and depression. Overall, the potential therapeutic applications of N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide make it a promising compound for future research.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide can be achieved through several methods. One of the most common methods involves the reaction of 2-methylpropanoic acid with 2-amino-5-benzofuran carboxylic acid in the presence of a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide). This reaction results in the formation of the desired product, which can be isolated and purified using standard techniques.

Scientific Research Applications

N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide has been found to exhibit a range of biological activities, making it a promising candidate for various therapeutic applications. It has been studied extensively for its potential as an anti-inflammatory, analgesic, and neuroprotective agent. Additionally, it has been found to possess anticancer properties and has been investigated for its potential in cancer therapy.

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8(2)12(14)13-10-3-4-11-9(7-10)5-6-15-11/h3-4,7-8H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIJYTMTRBXDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanamide

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